molecular formula C8H12O3 B14425522 5-Oxohex-2-en-1-yl acetate CAS No. 86144-04-9

5-Oxohex-2-en-1-yl acetate

Cat. No.: B14425522
CAS No.: 86144-04-9
M. Wt: 156.18 g/mol
InChI Key: AJRVTKQYVPPKLY-UHFFFAOYSA-N
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Description

5-Oxohex-2-en-1-yl acetate is an organic compound that belongs to the class of alpha-branched alpha,beta-unsaturated ketones . This compound is characterized by the presence of a ketone group and an acetate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxohex-2-en-1-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of hex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired acetate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Oxohex-2-en-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Oxohex-2-en-1-yl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxohex-2-en-1-yl acetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alpha,beta-unsaturated ketone and acetate ester groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industrial settings .

Properties

CAS No.

86144-04-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-oxohex-2-enyl acetate

InChI

InChI=1S/C8H12O3/c1-7(9)5-3-4-6-11-8(2)10/h3-4H,5-6H2,1-2H3

InChI Key

AJRVTKQYVPPKLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC=CCOC(=O)C

Origin of Product

United States

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